An In-Depth Technical Guide to the Mechanism of Action of OSS_128167 on SIRT6
An In-Depth Technical Guide to the Mechanism of Action of OSS_128167 on SIRT6
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 6 (SIRT6) is a NAD+-dependent protein deacetylase that has emerged as a critical regulator of numerous cellular processes, including DNA repair, metabolism, and inflammation. Its dysregulation is implicated in a variety of diseases, making it a compelling target for therapeutic intervention. OSS_128167 has been identified as a selective inhibitor of SIRT6. This technical guide provides a comprehensive overview of the mechanism of action of OSS_128167, detailing its inhibitory effects on SIRT6 and the downstream cellular consequences. This document includes quantitative data on its inhibitory activity, detailed experimental protocols for its characterization, and visual representations of the affected signaling pathways to facilitate a deeper understanding for researchers and drug development professionals.
Introduction to SIRT6 and its Inhibition by OSS_128167
SIRT6 is a member of the sirtuin family of enzymes that play a crucial role in cellular homeostasis. It primarily functions as a histone deacetylase, with a particular affinity for acetylated histone H3 at lysine 9 (H3K9ac) and lysine 56 (H3K56ac). By removing these acetyl groups, SIRT6 modulates chromatin structure and gene expression, thereby influencing a wide array of cellular functions.
OSS_128167 is a small molecule that has been identified as a potent and selective inhibitor of SIRT6.[1][2] Its ability to specifically target SIRT6 over other sirtuin family members, such as SIRT1 and SIRT2, makes it a valuable tool for studying the biological roles of SIRT6 and a promising lead compound for the development of novel therapeutics.[2][3]
Quantitative Analysis of OSS_128167 Inhibitory Activity
The inhibitory potency of OSS_128167 against SIRT6 and its selectivity over other sirtuins have been quantified through in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Sirtuin Isoform | IC50 (μM) | Selectivity (fold vs. SIRT6) |
| SIRT6 | 89 | - |
| SIRT1 | 1578 | ~17.7 |
| SIRT2 | 751 | ~8.4 |
Table 1: Inhibitory activity of OSS_128167 against SIRT1, SIRT2, and SIRT6. Data sourced from multiple independent findings.[3][4]
Mechanism of Action: How OSS_128167 Inhibits SIRT6
OSS_128167 functions as a competitive inhibitor of SIRT6. While a co-crystal structure of OSS_128167 bound to SIRT6 is not publicly available, in silico modeling and structure-activity relationship studies from its discovery suggest that it likely binds to the active site of SIRT6, competing with the acetylated substrate.[1][5] This binding prevents the catalytic deacetylation of SIRT6's target proteins.
The primary and most well-documented downstream effect of SIRT6 inhibition by OSS_128167 is the hyperacetylation of its histone substrates, most notably H3K9.[2][4] This increase in histone acetylation leads to a more open chromatin structure, altering the expression of SIRT6-regulated genes.
Cellular Effects of SIRT6 Inhibition by OSS_128167
The inhibition of SIRT6 by OSS_128167 triggers a cascade of cellular events, primarily through the modulation of key signaling pathways.
Upregulation of Glucose Metabolism
One of the key consequences of SIRT6 inhibition is the upregulation of glucose uptake and glycolysis.[6] This is primarily achieved through the increased expression of Glucose Transporter 1 (GLUT1).[4] SIRT6 normally represses the expression of glycolytic genes. By inhibiting SIRT6, OSS_128167 lifts this repression, leading to enhanced glucose metabolism.[6]
Modulation of NF-κB Signaling
SIRT6 is a known negative regulator of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] SIRT6 can deacetylate the RelA/p65 subunit of NF-κB, leading to its inactivation and the suppression of inflammatory gene expression.[7] Inhibition of SIRT6 by OSS_128167 is therefore expected to enhance NF-κB signaling, although the full extent of this modulation is an active area of research.
Impact on the PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. Emerging evidence suggests a complex interplay between SIRT6 and this pathway. Some studies indicate that SIRT6 can negatively regulate Akt signaling at the chromatin level.[9][10] Therefore, inhibition of SIRT6 with OSS_128167 may lead to the activation of the PI3K/Akt pathway in certain cellular contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the mechanism of action of OSS_128167.
In Vitro SIRT6 Inhibition Assay (Fluorometric Method)
This protocol describes a common method to determine the IC50 of an inhibitor against SIRT6 using a fluorogenic substrate.
Materials:
-
Recombinant human SIRT6 enzyme
-
SIRT6 fluorogenic substrate (e.g., a peptide containing an acetylated lysine and a fluorophore/quencher pair)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
OSS_128167 (or other test compounds) dissolved in DMSO
-
Developer solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of OSS_128167 in DMSO.
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
SIRT6 enzyme (at a final concentration optimized for linear reaction kinetics)
-
OSS_128167 dilution or DMSO (for control wells)
-
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding a mixture of the SIRT6 fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a defined period (e.g., 60-90 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a microplate reader (e.g., excitation at 350-400 nm and emission at 450-505 nm, depending on the substrate).
-
Calculate the percent inhibition for each concentration of OSS_128167 relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.[11][12][13][14]
Western Blot Analysis of H3K9 Acetylation
This protocol details the detection of changes in H3K9 acetylation in cells treated with OSS_128167.
Materials:
-
Cell line of interest (e.g., BxPC-3)
-
Cell culture medium and supplements
-
OSS_128167
-
DMSO
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-H3K9 and anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of OSS_128167 or DMSO for a specified time (e.g., 18-24 hours).[3]
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.[15][16]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[15][16]
-
Quantify the band intensities to determine the relative change in H3K9 acetylation.
Glucose Uptake Assay
This protocol outlines a method to measure the effect of OSS_128167 on cellular glucose uptake.
Materials:
-
Cell line of interest
-
OSS_128167
-
Glucose-free culture medium
-
Fluorescently-labeled glucose analog (e.g., 2-NBDG) or radiolabeled 2-deoxy-D-glucose
-
Insulin (optional, for studying insulin-stimulated uptake)
-
PBS
-
Fluorescence microplate reader or scintillation counter
Procedure:
-
Seed cells in a multi-well plate.
-
Treat the cells with OSS_128167 or DMSO for the desired duration.
-
Wash the cells with PBS and incubate them in glucose-free medium for a short period to starve them of glucose.
-
Add the fluorescent or radiolabeled glucose analog to the cells and incubate for a defined time (e.g., 15-30 minutes).[17][18][19]
-
Stop the uptake by washing the cells with ice-cold PBS.
-
Lyse the cells.
-
Measure the fluorescence or radioactivity in the cell lysates.[17][18][19]
-
Normalize the glucose uptake to the total protein content of each sample.
Visualizing the Mechanism: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways affected by OSS_128167 and a typical experimental workflow for its characterization.
Figure 1: Direct inhibitory action of OSS_128167 on SIRT6 and its immediate downstream consequences.
Figure 2: Modulation of NF-κB and PI3K/Akt signaling pathways by SIRT6 inhibition.
Figure 3: A typical experimental workflow for characterizing the mechanism of action of OSS_128167.
Conclusion
OSS_128167 is a valuable pharmacological tool for the study of SIRT6 biology and a promising scaffold for the development of therapeutic agents. Its mechanism of action is centered on the direct inhibition of SIRT6's deacetylase activity, leading to the hyperacetylation of its substrates and subsequent modulation of gene expression. The downstream consequences of SIRT6 inhibition are multifaceted, impacting cellular metabolism and key signaling pathways such as NF-κB and PI3K/Akt. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to further investigate the roles of SIRT6 and the therapeutic potential of its inhibitors. Further research, including structural studies of the OSS_128167-SIRT6 complex, will undoubtedly provide deeper insights into its precise mechanism of inhibition and facilitate the design of next-generation SIRT6-targeting drugs.
References
- 1. SIRT6 through PI3K/Akt/mTOR signaling pathway to enhance radiosensitivity of non-Small cell lung cancer and inhibit tumor progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Complex role of SIRT6 in NF-κB pathway regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of novel and selective SIRT6 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. SIRT6 links histone H3 lysine 9 deacetylation to control of NF-κB dependent gene expression and organismal lifespan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. ahajournals.org [ahajournals.org]
- 10. Regulation of Akt signaling by Sirtuins: Its implication in cardiac hypertrophy and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Sirtuin 6 (SIRT6) Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. abcam.com [abcam.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. abcam.cn [abcam.cn]
- 16. Western Blot Protocol | Proteintech Group [ptglab.com]
- 17. SIRT6 Deficiency Results in Severe Hypoglycemia by Enhancing Both Basal and Insulin-stimulated Glucose Uptake in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. NAD+-dependent Sirtuin 1 and 6 Proteins Coordinate a Switch from Glucose to Fatty Acid Oxidation during the Acute Inflammatory Response - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Glucose uptake capacity assay Glucose Uptake Assay Kit-Green Dojindo [dojindo.com]
